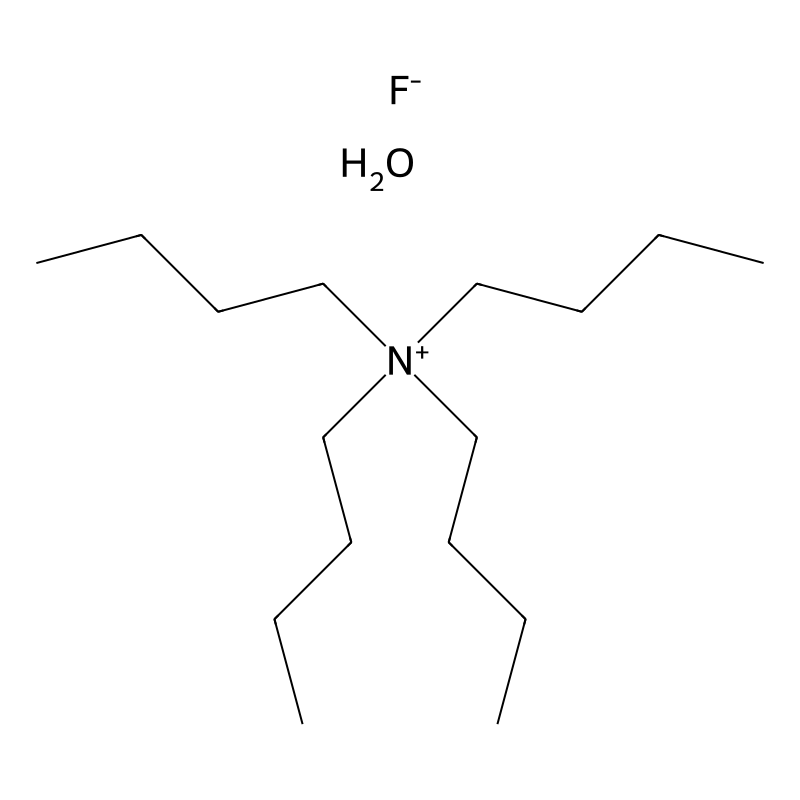

Tetrabutylammonium fluoride hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tetrabutylammonium fluoride hydrate is known to be a source of F− anion, used in nucleophilic fluorination reactions.

Tetrabutylammonium fluoride hydrate (CAS 22206-57-1) is a highly soluble, organic-compatible source of fluoride ions, primarily utilized as a mild desilylating agent and phase-transfer catalyst in organic synthesis. Supplied as a stable, crystalline solid (often a trihydrate containing 12–17% water), it overcomes the severe solubility limitations of inorganic fluorides in aprotic solvents [1]. By incorporating water of hydration, the fluoride ion's extreme basicity is naturally attenuated. This renders the compound a process-friendly reagent that balances effective nucleophilic cleavage of silicon-oxygen bonds with long-term bench stability, avoiding the severe handling hazards and rapid degradation associated with strictly anhydrous fluoride sources.

Substituting TBAF hydrate with cheaper alkali metal fluorides (like KF or CsF) fails in standard organic workflows because their high lattice energies prevent dissolution in aprotic solvents like THF or DCM, necessitating the addition of expensive and toxic crown ethers (e.g., 18-crown-6) to achieve reactivity [2]. Conversely, attempting to substitute with 'anhydrous' TBAF to maximize nucleophilicity introduces severe stability and reproducibility issues; anhydrous TBAF is highly hygroscopic and spontaneously undergoes Hofmann elimination at mildly elevated temperatures, degrading into tributylamine, 1-butene, and bifluoride [1]. The hydrate form provides the exact necessary balance for procurement: sufficient organic solubility and attenuated basicity for controlled reactivity, without the rapid thermal decomposition of the anhydrous form or the insolubility of inorganic salts.

Organic Solvent Solubility vs. Alkali Metal Fluorides

A primary driver for procuring TBAF hydrate is its exceptional solubility in organic solvents compared to standard alkali metal fluorides. While potassium fluoride (KF) is virtually insoluble in THF, TBAF hydrate readily dissolves to form highly concentrated solutions, eliminating the need for phase-transfer catalysts [1].

| Evidence Dimension | Solubility in Tetrahydrofuran (THF) at 20 °C |

| Target Compound Data | TBAF hydrate: >1.0 M solubility |

| Comparator Or Baseline | Potassium fluoride (KF): <0.001 M solubility |

| Quantified Difference | >1000-fold higher solubility in THF without the use of 18-crown-6 |

| Conditions | Standard ambient temperature dissolution in anhydrous THF |

Allows chemists to conduct homogeneous fluoride-mediated reactions in standard organic solvents without procuring highly toxic and expensive crown ethers.

Thermal Stability and Resistance to Hofmann Elimination

Procuring anhydrous TBAF is notoriously difficult because the removal of water triggers rapid degradation. TBAF hydrate is commercially stable, whereas attempting to dry it or store the anhydrous form leads to Hofmann elimination, destroying the reagent and generating volatile byproducts [1].

| Evidence Dimension | Thermal decomposition onset (Hofmann elimination) |

| Target Compound Data | TBAF hydrate: Stable during long-term ambient storage |

| Comparator Or Baseline | Anhydrous TBAF: Decomposes rapidly at >40 °C under vacuum |

| Quantified Difference | Hydration prevents the >10% active reagent loss typically observed when attempting to prepare or store anhydrous TBAF |

| Conditions | Storage and handling at ambient to mildly elevated temperatures (40-50 °C) |

Ensures reliable batch-to-batch reproducibility and prevents reaction failures caused by degraded, basic byproducts like tributylamine.

Chemoselectivity in Silyl Ether Deprotection

The water of hydration in TBAF hydrate significantly attenuates the basicity of the fluoride ion. While 'naked' anhydrous fluoride acts as a strong base that can cause epimerization or elimination in sensitive substrates, the hydrate form selectively cleaves Si-O bonds with minimal side reactions [1].

| Evidence Dimension | Yield of intact desilylated product in base-sensitive substrates |

| Target Compound Data | TBAF hydrate: Typically >90% yield with preserved stereocenters |

| Comparator Or Baseline | Anhydrous TBAF / Strong Bases: <50% yield due to competitive E2 elimination or epimerization |

| Quantified Difference | Significant reduction in effective pKa, providing >40% higher yields for base-sensitive synthetic intermediates |

| Conditions | TBDMS/TIPS deprotection in complex organic synthesis workflows |

Critical for late-stage pharmaceutical synthesis where preserving adjacent chiral centers and base-sensitive functional groups is mandatory.

Volumetric Efficiency and Logistics vs. THF Solutions

TBAF is frequently sold as a 1.0 M solution in THF. Procuring the solid hydrate instead drastically improves the active-mass-to-shipping-volume ratio and allows chemists to utilize the reagent in alternative solvents (e.g., MeCN, DCM, DMSO) without cumbersome solvent-swapping procedures .

| Evidence Dimension | Active reagent concentration per shipped mass |

| Target Compound Data | TBAF hydrate solid: ~100% active reagent by mass (inclusive of hydration) |

| Comparator Or Baseline | TBAF 1.0 M in THF: ~26% active reagent by mass (~74% THF solvent) |

| Quantified Difference | ~74% reduction in shipped mass per mole of active fluoride, eliminating flammable liquid transport classifications |

| Conditions | Commercial shipping and laboratory storage |

Lowers procurement shipping costs, reduces flammable solvent storage burdens, and provides maximum flexibility for custom solvent selection in the lab.

Silyl Ether Deprotection in Complex Synthesis

TBAF hydrate is the definitive choice for cleaving TBDMS, TIPS, and TBDPS protecting groups in multi-step organic synthesis. Its attenuated basicity allows for the selective deprotection of alcohols without triggering base-catalyzed epimerization or elimination in sensitive downstream intermediates, a common failure point when using strictly anhydrous fluoride sources [1].

Regioselective Deacylation of Polysaccharides

In polymer chemistry and materials science, TBAF hydrate is utilized in DMSO to catalyze the highly regioselective deacylation of cellulose esters specifically at the C-2 and C-3 positions. This precise structural control is fundamentally dependent on the specific reactivity profile of the hydrated tetraalkylammonium salt, which cannot be replicated by simple inorganic fluorides [2].

Mild Base Catalysis in Cross-Coupling and Aldol Reactions

TBAF hydrate serves as an excellent soluble, mild base in Hiyama cross-coupling reactions and Mukaiyama aldol additions. Because it is highly soluble in THF and other aprotic solvents, it provides immediate, homogeneous activation of organosilanes without requiring the procurement and handling of toxic crown ethers needed to dissolve potassium fluoride [3].

References

- [1] Encyclopedia of Reagents for Organic Synthesis, 'Tetrabutylammonium Fluoride', John Wiley & Sons, 2001.

- [2] Zheng, X. 'Regioselective Synthesis of Cellulose Esters.' VTechWorks, Virginia Tech, 2014.

- [3] Wadamoto, M. et al. 'BINAP/AgOTf/KF/18-Crown-6 as New Bifunctional Catalysts...' J. Org. Chem. 2003, 68, 14, 5593–5599.